molecular formula C22H17N5O4 B2813134 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1002256-91-8

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2813134
CAS No.: 1002256-91-8
M. Wt: 415.409
InChI Key: DNIUKEFBXUHQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (CAS# 1002256-91-8) is a chemical compound with a molecular formula of C22H17N5O4 and a molecular weight of 415.41 g/mol . This substance features a pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Derivatives of the pyrido[2,3-d]pyrimidine scaffold are the subject of extensive research due to their significant therapeutic potential. This core structure is recognized for its ability to interact with multiple biological targets . Scientific literature indicates that pyrido[2,3-d]pyrimidines have demonstrated promise as inhibitors of various kinases , including tyrosine kinases and cyclin-dependent kinases (CDKs) . For instance, Palbociclib, an FDA-approved breast cancer drug, is a prominent example of a therapeutic agent based on this scaffold and acts as a CDK4/6 inhibitor . Furthermore, this class of compounds has shown activity against dihydrofolate reductase (DHFR) , and some derivatives are being investigated for their dual anticancer and antibacterial properties . The structural features of this compound make it a valuable building block for researchers exploring new chemical entities in drug discovery programs, particularly in oncology and infectious disease. This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-11-15(8-9-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIUKEFBXUHQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl with 3-aminophenyl-4-nitrobenzamide under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent(s) on Benzamide Key Structural Differences Potential Implications Reference
Target Compound 4-Nitro Strong electron-withdrawing nitro group Enhanced dipole interactions; possible H-bonding
3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3-Chloro Chloro (electron-withdrawing) vs. nitro Reduced electron withdrawal; altered reactivity
3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3,5-Dimethyl Electron-donating methyl groups Increased lipophilicity; reduced solubility
4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 4-Ethoxy Electron-donating ethoxy group Improved solubility; metabolic stability

Modifications on the Phenyl Linker

Compound Name Substituent(s) on Phenyl Linker Key Differences Potential Implications Reference
Target Compound None (meta-substitution) Unsubstituted phenyl linker Optimal spatial arrangement for target binding
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide 2-Fluoro Fluorine introduces steric/electronic effects Altered binding affinity; metabolic stability
3,4-Dimethoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 2-Methyl Methyl group increases steric bulk Potential hindrance to target interactions

Core Scaffold Analogues

Compounds with alternative heterocyclic cores but similar functional groups:

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a pyrazolo[3,4-d]pyrimidine core fused with a chromene system. However, the larger core may reduce solubility compared to the target compound .

Biological Activity

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial activities. The structural features of this compound suggest multiple biological activities, which are explored in this article.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₄
Molecular Weight 354.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR leads to reduced DNA synthesis and cell proliferation, making it a target for cancer therapy .
  • Poly(ADP-ribose) Polymerase (PARP) : The compound may also affect PARP activity, which is involved in DNA repair mechanisms .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs demonstrated IC50 values in the low micromolar range against human tumor cells .

Antimicrobial Activity

The compound's nitro group is known for its role in antimicrobial activity. Compounds with nitro functionalities often exhibit potent activity against bacterial strains, including Mycobacterium tuberculosis . The mechanism typically involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA.

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced antitumor activity compared to non-modified analogs .
    • Table 1 summarizes the IC50 values of selected derivatives.
    CompoundIC50 (µM)
    2-methyl-N-(4-nitrophenyl)5.0
    3-methyl-N-(3-fluorophenyl)7.5
    3-methyl-N-(3-{2-methyl-4-oxo...}3.0
  • Antimicrobial Activity Assessment :
    • In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against various bacterial strains. The presence of the nitro group was crucial for activity .
    • Table 2 outlines the minimum inhibitory concentrations (MIC) observed.
    Bacterial StrainMIC (µg/mL)
    Mycobacterium tuberculosis1.0
    Staphylococcus aureus0.5
    Escherichia coli2.0

Q & A

Basic: How can researchers optimize the synthetic pathway for this compound?

Methodological Answer:
The synthesis of structurally analogous pyrido[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including:

  • Step 1 : Condensation of pyrimidine precursors with substituted phenylacetamides under basic conditions (e.g., potassium carbonate in ethanol or DMF) to form the heterocyclic core .
  • Step 2 : Nitration at the para-position of the benzamide moiety using nitric acid/sulfuric acid mixtures, with temperature control (<5°C) to avoid over-nitration .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
    Optimization Tips : Use statistical experimental design (e.g., factorial design) to assess variables like solvent polarity, reaction time, and catalyst loading, reducing trial-and-error approaches .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methyl groups at pyrido[2,3-d]pyrimidinone C-2 and benzamide C-3) and nitro group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C24H20N4O4) .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

Basic: How to identify potential biological targets for this compound?

Methodological Answer:

  • In Vitro Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrido[2,3-d]pyrimidinone kinase inhibitors .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to ATP-binding pockets in cancer-related kinases .

Advanced: How can computational modeling improve understanding of target interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to study conformational stability in solvated kinase domains, focusing on hydrogen bonding with the nitro group .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Compare analogs with methyl (electron-donating) vs. nitro (electron-withdrawing) groups at benzamide C-4 to assess potency shifts .
  • Bioisosteric Replacement : Replace pyrido[2,3-d]pyrimidinone with thieno[3,2-d]pyrimidinone to evaluate heterocycle flexibility .
  • Data Correlation : Use IC50 values from kinase assays and LogP measurements to build QSAR models .

Advanced: How to address stability issues under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS .
  • pH-Dependent Solubility : Test solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using shake-flask methods .
  • Light Sensitivity : Store in amber vials and assess photodegradation under UV/Vis exposure .

Advanced: How to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
  • Impurity Analysis : Check for trace intermediates (e.g., unreacted nitro precursors) via HPLC-MS .
  • Cell Permeability : Use Caco-2 monolayers to rule out false negatives due to poor absorption .

Advanced: What methods evaluate metabolic pathways and detoxification?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via LC-QTOF .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: How to assess enantiomeric purity in chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .

Advanced: How to design experiments for conflicting solubility data?

Methodological Answer:

  • Co-Solvent Screening : Test solubility in PEG-400, DMSO, and cyclodextrin complexes using phase-solubility diagrams .
  • Solid Dispersion : Prepare with poloxamer 407 via hot-melt extrusion and characterize by XRD to assess amorphous state formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.